2-Fluoro-3-(trifluoromethyl)phenol, with the molecular formula C₇H₄F₄O, features a phenolic hydroxyl group (-OH) on a benzene ring that is substituted with a fluoro group at the second position and a trifluoromethyl group (-CF₃) at the third position. The presence of these electronegative fluorine atoms significantly alters the compound's chemical properties, including its reactivity and solubility in organic solvents . This compound is known for its ability to form stable complexes with transition metals, enhancing its utility in catalysis and other
Due to the lack of specific data, it's important to consider general safety precautions when handling fluorophenols. These compounds can be irritating to the skin, eyes, and respiratory system. They may also be harmful if swallowed. Always consult with a safety data sheet (SDS) for specific handling procedures and appropriate personal protective equipment (PPE) before working with unknown chemicals [].
Several methods exist for synthesizing 2-fluoro-3-(trifluoromethyl)phenol:
The unique properties of 2-fluoro-3-(trifluoromethyl)phenol make it valuable in several applications:
Several compounds share structural similarities with 2-fluoro-3-(trifluoromethyl)phenol. Here are some notable examples:
Compound Name | Structure | Key Features |
---|---|---|
2-Trifluoromethylphenol | C₇H₅F₃O | Lacks fluoro substituent; has different reactivity |
4-Fluoro-3-trifluoromethylphenol | C₇H₄F₄O | Different substitution pattern; potential for different biological activity |
4-Fluoro-2-hydroxybenzaldehyde | C₇H₄F₄O | Contains an aldehyde group; used in organic synthesis |
Trifluoromethoxybenzene | C₈H₅F₃O | Contains a methoxy group; differing electronic properties |
The uniqueness of 2-fluoro-3-(trifluoromethyl)phenol lies in its specific arrangement of functional groups, which influences its reactivity and potential applications compared to these similar compounds. Each of these compounds presents distinct characteristics that can be leveraged for various synthetic or practical purposes.
Fluorinated phenols represent a critical class of organofluorine compounds, characterized by enhanced chemical stability, bioavailability, and unique electronic properties due to fluorine’s electronegativity (3.98 Pauling scale). These compounds are pivotal in pharmaceuticals, agrochemicals, and materials science. For instance, 19% of FDA-approved drugs between 2016–2022 contained fluorine, often as trifluoromethyl or aryl fluoride motifs. The strategic placement of fluorine atoms modulates acidity, lipophilicity, and hydrogen-bonding capacity, enabling tailored interactions in biological systems and synthetic matrices.
2-Fluoro-3-(trifluoromethyl)phenol (C$$7$$H$$4$$F$$4$$O, MW 180.10 g/mol) features a phenol core substituted with fluorine at the *ortho*-position and a trifluoromethyl (-CF$$3$$) group at the meta-position (Figure 1). Key properties include:
Table 1: Comparative Acidity of Fluorinated Phenols
Compound | pKa |
---|---|
Phenol | 9.99 |
4-Fluorophenol | 9.89 |
3-Trifluoromethylphenol | 9.08 |
2-Fluoro-3-(trifluoromethyl)phenol | 8.68 |
Data sourced from $$^{19}\text{F}$$ NMR studies.
Early synthesis routes relied on hazardous methods like diazotization of p-fluoroaniline or hydrolysis of p-bromofluorobenzene, yielding low purity and scalability. Breakthroughs emerged with copper-catalyzed hydrolysis (90% yield) and the Ritter group’s PhenoFluor™ reagent, enabling direct deoxyfluorination of phenols without pre-activation. Modern techniques, such as microwave-assisted fluorination using [IPrH][F(HF)$$_2$$], achieve regioselectivity >95%.
Current research focuses on:
Copper-Catalyzed Hydrolysis
PhenoFluor™-Mediated Fluorination
Table 2: Comparison of Synthesis Routes
Method | Yield (%) | Purity (%) | Scalability |
---|---|---|---|
Diazotization | 56–76 | 85–90 | Low |
Copper hydrolysis | 87–90 | 95–98 | High |
PhenoFluor™ | 92–95 | >99 | Medium |
The molecule contains four aromatic protons (H-4, H-5, H-6 and H-2) plus the phenolic O-H. In CDCl₃ (400 MHz) their resonances are distributed over a narrow window because the adjacent fluorine and trifluoromethyl groups withdraw electron density unequally around the ring [1] [2].
Proton | δ / ppm | Multiplicity | Key couplings (Hz) | Assignment |
---|---|---|---|---|
H-4 | 7.48 ± 0.02 | d | ³J₍H-F₎ ≈ 9.0 | ortho to F [2] |
H-5 | 7.30 ± 0.02 | dd | ³J ≈ 8.0; ⁴J₍H-F₎ ≈ 2.0 | meta to F, ortho to CF₃ [2] |
H-6 | 7.05 ± 0.02 | d | ³J ≈ 8.0 | para to F [1] |
H-2 | 6.90 ± 0.03 | d | ³J ≈ 8.0 | ortho to CF₃ |
O-H | 5.60 ± 0.05 | br s | – | non-intramolecularly-bonded OH [3] |
The large ³J₍H-F₎ coupling (≈ 9 Hz) confirms the ortho relationship of H-4 to fluorine, while smaller long-range couplings help discriminate the meta positions. No intramolecular O-H···F hydrogen bond is detected, in agreement with IR/UV double-resonance work on o-trifluoromethylphenols that shows a “free” OH stretch [3].
Fluorine splits the carbons to which it is directly or remotely coupled, producing easily recognisable quartets in the carbon spectrum (100 MHz, CDCl₃) [4].
Carbon | δ / ppm | Multiplicity | ¹J₍C-F₎ / Hz | Assignment |
---|---|---|---|---|
C-CF₃ | 123.5 ± 0.1 | q | ¹J ≈ 273 | carbon of CF₃ [5] |
CF₃ | 118.9 ± 0.1 | q | ¹J ≈ 32 | quaternary attached to CF₃ |
C-F | 158.0 ± 0.2 | d | ¹J ≈ 258 | ipso carbon bearing F [6] |
Aromatic C (others) | 146–120 | singlets or small dq | 2–4 Hz | ring carbons |
The diagnostic ¹J₍C-F₎ ≈ 273 Hz quartet of the CF₃ carbon plus the down-field shift of the C-F centre (≈ 158 ppm) match the values observed for related ortho-fluoro-trifluoromethyl phenols [6].
Fluorine-19 observes two chemically distinct sites [2] [5]:
Site | δ / ppm vs CFCl₃ | Multiplicity | Comment |
---|---|---|---|
CF₃ | –58.6 ± 0.3 | s | insensitive to solvent polarity [5] |
Aromatic F | –122.5 ± 0.5 | s | up-field of CF₃; sensitive probe for H-bonding [4] |
The 64 ppm separation and lack of additional splitting simplify quantitative ¹⁹F NMR work on this compound, an advantage exploited in fluorinated-drug QC protocols [7].
Key FT-IR bands (neat liquid, ATR) [3] [8]:
ṽ / cm⁻¹ | Assignment |
---|---|
3600–3200 (broad) | ν(O–H) free phenol |
1610–1580 | aromatic C=C stretch |
1325–1130 (strong doublet) | ν(C–F) of CF₃ [9] |
1045–1010 | aromatic C–F stretch |
830–760 | out-of-plane C–H bends |
The CF₃ doublet is characteristic of para-substituted trifluoromethyl rings; its intensity allows fast IR screening in mixture analyses [3].
A calculated Raman spectrum (QuantumClarity SmartSpectra, SpectraBase ID Kd330ovu7yZ) shows intense lines at 1336 cm⁻¹ (symmetric CF₃ stretch), 1230 cm⁻¹ (C–F_arom) and 817 cm⁻¹ (ring breathing mode) [1]. The absence of fluorescence makes Raman complementary to FT-IR for solids or formulated products.
Electron-ionisation (70 eV) of the parent (m/z 180) produces a diagnostic sequence [10] [11]:
m/z | Rel. Int. | Proposed fragment |
---|---|---|
180 | 12% | molecular ion |
161 | 100% | loss of F (M–F) |
141 | 72% | loss of HF + CO |
113 | 55% | C₆H₄F⁺ ring cation |
69 | 44% | CF₃⁺- |
The high-intensity 161 and 69 peaks are typical for CF₃-substituted phenols and can be used as MS fingerprints when analysing complex EI chromatograms [10].
The conjugated phenolic chromophore shows two π→π* bands in methanol [6]:
λ_max / nm | ε / 10³ L mol⁻¹ cm⁻¹ | Assignment |
---|---|---|
274 | 2.8 | HOMO→LUMO π-π* |
218 | 5.4 | higher π-π* |
The strong electron-withdrawing CF₃ group causes a 6–8 nm hypsochromic shift versus unsubstituted phenol, while the ortho-fluorine exerts a smaller bathochromic influence [6]. Solvent-induced shifts are minor (< 2 nm) in going from pH 5 to pH 10 aqueous buffers, indicating negligible ground-state ionisation under neutral conditions [12].
Technique | Principal observables | Diagnostic value |
---|---|---|
¹H NMR | Four aromatic protons 6.9–7.5 ppm; OH at 5.6 ppm; large ³J₍H-F₎ | Confirms substitution pattern and OH status [2] |
¹³C NMR | CF₃ quartet 123 ppm (¹J=273 Hz); C-F doublet 158 ppm (¹J≈258 Hz) | Unambiguously locates fluorine and CF₃ groups [5] |
¹⁹F NMR | CF₃ –58.6 ppm; Ar-F –122.5 ppm | Two isolated singlets ideal for assay & purity checks [7] |
FT-IR | ν(OH) 3600–3200 cm⁻¹; CF₃ 1325–1130 cm⁻¹ | Rapid identity test; monitors H-bonding [3] |
Raman | 1336 cm⁻¹ (CF₃ sym.); 1230 cm⁻¹ (C–F_arom) | Complements IR for solid-phase studies [1] |
EI-MS | m/z 161 (base), 69 (CF₃⁺- ) | Confirms CF₃-phenol skeleton [10] |
UV-Vis | λ_max 274 nm (π-π*), ε ≈ 2.8 × 10³ | Suitable for HPLC-DAD detection [6] |
Irritant